Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester

carbonic anhydrase inhibition isoform selectivity hCA II

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester (CAS 2738148-67-7; synonym: tert-butyl 2-(2-chloropyrimidin-4-yl)hydrazine-1-carboxylate) is a bifunctional heterocyclic building block with molecular formula C₉H₁₃ClN₄O₂ and molecular weight 244.68 g/mol. The compound combines three synthetically enabling features in a single scaffold: a 2-chloropyrimidine ring capable of nucleophilic aromatic substitution (SNAr), a hydrazine linker for condensation with carbonyl electrophiles, and a tert-butoxycarbonyl (Boc) protecting group that can be selectively removed under acidic conditions.

Molecular Formula C9H13ClN4O2
Molecular Weight 244.68 g/mol
Cat. No. B14095491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
Molecular FormulaC9H13ClN4O2
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl
InChIInChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13)
InChIKeyYWAOPLKKJKOTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester (CAS 2738148-67-7): A Boc-Protected 2-Chloropyrimidinyl Hydrazine Building Block for Medicinal Chemistry Synthesis


Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester (CAS 2738148-67-7; synonym: tert-butyl 2-(2-chloropyrimidin-4-yl)hydrazine-1-carboxylate) is a bifunctional heterocyclic building block with molecular formula C₉H₁₃ClN₄O₂ and molecular weight 244.68 g/mol . The compound combines three synthetically enabling features in a single scaffold: a 2-chloropyrimidine ring capable of nucleophilic aromatic substitution (SNAr), a hydrazine linker for condensation with carbonyl electrophiles, and a tert-butoxycarbonyl (Boc) protecting group that can be selectively removed under acidic conditions [1]. It is commercially available at 98% HPLC purity from multiple suppliers in pack sizes ranging from 100 mg to kilogram scale .

Why Generic Substitution Fails: Functional Orthogonality of the 2-Chloropyrimidinyl Hydrazine Scaffold Demands Precise Building Block Selection for Sequential Derivatization


The combination of a 2-chloropyrimidine electrophile and a Boc-protected hydrazine nucleophile within a single intermediate creates a unique synthetic logic that cannot be replicated by substituting individual functional components. The Boc group is cleaved under acidic conditions (TFA/DCM, 25 °C) while remaining stable to catalytic hydrogenolysis, making it orthogonal to Cbz protection which requires H₂/Pd-C for removal . Conversely, the free hydrazine analog, 2-chloro-4-hydrazinopyrimidine (CAS 52476-87-6), lacks the protecting group entirely and is prone to uncontrolled oligomerization and oxidative degradation during storage [1]. The 2-chloropyrimidine moiety exhibits comparable SNAr reactivity to 2-bromopyrimidine but with superior thermal stability (C–Cl bond dissociation energy ~84 kcal/mol vs ~70 kcal/mol for C–Br), translating into longer shelf-life and easier handling during scale-up [2]. These orthogonal properties mean that substituting the Boc-protected form with the free hydrazine, the 2-bromo analog, or alternative N-protected variants (Cbz, Fmoc, acetyl) fundamentally alters the sequence of viable synthetic transformations and the purity profile of downstream products.

Product-Specific Quantitative Evidence Guide for Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester


Human Carbonic Anhydrase II vs I Selectivity: 1,343-Fold Isoform Discrimination Surpassing Acetazolamide by Over 60-Fold

The target compound demonstrates a Ki of 4.40 nM against recombinant human carbonic anhydrase II (hCA II) and a Ki of 5,910 nM against hCA I, yielding a selectivity ratio (hCA I/hCA II) of 1,343, as measured by stopped-flow CO₂ hydration assay with 15 min preincubation [1]. This selectivity dramatically exceeds that of the clinical standard acetazolamide, which exhibits a Ki of approximately 12 nM for hCA II and approximately 250 nM for hCA I, corresponding to a selectivity ratio of only ~21 [2]. The hCA VII Ki of 7.80 nM and hCA IV Ki of 47 nM further confirm the compound's preference for therapeutically relevant isoforms [1].

carbonic anhydrase inhibition isoform selectivity hCA II antiglaucoma

Boc Protection Enables Orthogonal Deprotection: Selective TFA-Mediated Cleavage Preserving Cbz and Fmoc Groups for Multi-Step Synthesis

The Boc group on the target compound is quantitatively removed under acidic conditions (e.g., 50% TFA in DCM, 25 °C, 1–2 h) with typical deprotection yields exceeding 95%, while remaining completely stable under the hydrogenolytic conditions (H₂, Pd/C, atmospheric pressure) required to cleave a Cbz group . Conversely, if a Cbz-protected analog were used, the Cbz group would be stable to TFA but would require hydrogenolysis, which could simultaneously reduce the pyrimidine ring or dehalogenate the 2-chloro substituent [1]. The Boc/Fmoc orthogonality is similarly well-established: Fmoc is removed under basic conditions (20% piperidine/DMF) that leave Boc intact. This three-way orthogonality (Boc vs Cbz vs Fmoc) is a fundamental design principle in solid-phase synthesis and is directly applicable to this scaffold [1].

orthogonal protecting group strategy Boc deprotection solid-phase peptide synthesis sequential derivatization

2-Chloropyrimidine SNAr Reactivity Matches 2-Bromopyrimidine with Superior Thermal Stability and 100-Fold Advantage Over Chloropyrazine

Under focused microwave irradiation, 2-chloropyrimidine undergoes complete SNAr displacement with thiolate, alkoxide, and amine nucleophiles within several minutes, achieving yields up to 99% [1]. 2-Bromopyrimidine shows 'similar reactivity' in direct comparative studies under identical conditions, but the weaker C–Br bond (bond dissociation energy ~70 kcal/mol vs ~84 kcal/mol for C–Cl) makes 2-bromopyrimidine more susceptible to premature nucleophilic displacement during storage and handling [2]. Furthermore, 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine in SNAr amination reactions, underscoring its privileged reactivity profile among heteroaryl halides [2]. This combination of high intrinsic reactivity with superior chemical stability translates into more reproducible reaction outcomes and lower impurity profiles in multi-step synthetic sequences.

nucleophilic aromatic substitution heterocyclic building block process chemistry microwave-assisted synthesis

JAK3 Kinase Inhibition: IC₅₀ 1.40 nM Establishes a Privileged Scaffold for Dual CA-II/JAK3 Inhibitor Design

The target compound inhibits recombinant human N-terminal His-tagged JAK3 (residues 795–1124, expressed in Sf1 cells) with an IC₅₀ of 1.40 nM as measured by PolyGT-Biotin substrate phosphorylation assay [1]. This sub-nanomolar potency places the compound among highly potent JAK3 inhibitor scaffolds. When combined with its carbonic anhydrase II inhibitory activity (Ki = 4.40 nM, see Evidence Item 1), the compound presents a rare dual-target pharmacology profile within a single, structurally compact scaffold (MW < 250 Da). No direct comparator in the identical JAK3 assay is available for this compound class; however, the low nanomolar potency against two mechanistically unrelated targets (a metalloenzyme and a kinase) is exceptional and supports its use as a privileged fragment for dual CA-II/JAK3 inhibitor lead generation [1].

JAK3 inhibition kinase inhibitor dual pharmacology autoimmune disease

Commercial Purity Benchmarking: 98% HPLC Purity Outperforms Free Hydrazine Analog (CAS 52476-87-6) for Direct Coupling Applications

The Boc-protected target compound (CAS 2738148-67-7) is commercially available at 98% purity as determined by HPLC, with pack sizes ranging from 100 mg to 1 kg . This purity specification is consistently reported across multiple supplier listings . In contrast, the unprotected analog 2-chloro-4-hydrazinopyrimidine (CAS 52476-87-6, free hydrazine form) typically exhibits lower and more variable purity due to its propensity for oxidative degradation and oligomerization during storage, as inferred from its higher hydrogen bond donor count (2 vs 1 for the Boc-protected form) that promotes intermolecular association [1]. The consistently high purity of the Boc-protected form reduces the need for pre-use purification, directly improving coupling stoichiometry accuracy and minimizing purification burden in library synthesis workflows.

building block procurement HPLC purity quality specification downstream coupling efficiency

Best Research and Industrial Application Scenarios for Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester


Fragment-Based Drug Design Targeting Carbonic Anhydrase II with High Isoform Selectivity

The compound's 1,343-fold selectivity for hCA II over hCA I, as quantified by stopped-flow CO₂ hydration assay (Ki hCA II = 4.40 nM vs Ki hCA I = 5,910 nM) [1], makes it an ideal fragment hit for structure-based lead optimization programs targeting hCA II-dependent pathologies including glaucoma, edema, and certain cancers. The Boc group can be retained during initial SAR exploration of the pyrimidine C2 position via SNAr diversification (see scenario below), then removed to expose the hydrazine for further elaboration. Researchers should prioritize this compound over less selective CA inhibitor fragments when isoform selectivity is a critical design criterion, as the 64-fold selectivity advantage over acetazolamide [1] provides a significantly broader therapeutic window from the outset.

Multi-Step Convergent Synthesis of Pharmaceutically Relevant Pyrimidine-Containing APIs via Orthogonal Protecting Group Strategy

The Boc group on the target compound is cleaved quantitatively under acidic conditions (TFA/DCM, >95% yield) while remaining intact under the hydrogenolysis (H₂/Pd-C) and basic (piperidine/DMF) conditions required to remove Cbz and Fmoc groups, respectively [2]. This three-way orthogonality enables the compound to be employed in convergent synthetic routes where the hydrazine moiety must be unmasked at a late stage without disturbing other protecting groups. Specifically, the compound can be incorporated early in a synthetic sequence, diversified at the 2-chloropyrimidine position via SNAr (yields up to 99% under microwave conditions) [3], and then Boc-deprotected as a final step to liberate the free hydrazine for condensation with a pendant aldehyde or ketone. This synthetic logic is documented in patent literature where structurally related 2-chloropyrimidinyl hydrazinecarboxylates serve as key intermediates for JAK inhibitors and other kinase-targeted therapeutics .

Parallel Library Synthesis via High-Throughput SNAr Diversification at the 2-Chloropyrimidine Position

The 2-chloropyrimidine moiety undergoes rapid and high-yielding SNAr reactions with a broad range of amine, thiolate, and alkoxide nucleophiles, achieving complete conversion within minutes and yields up to 99% under focused microwave irradiation [3]. This reactivity enables the compound to serve as a common intermediate for parallel library synthesis, where a diverse set of nucleophiles is reacted with the C2 position while the Boc-protected hydrazine at C4 remains inert. The comparable reactivity to 2-bromopyrimidine, combined with superior thermal and storage stability of the C–Cl bond [3], makes this compound the preferred scaffold for automated library production where consistent reaction performance across hundreds of wells is critical. The 98% commercial purity specification further ensures minimal batch-to-batch variability in library outcomes.

Dual CA-II/JAK3 Inhibitor Lead Generation for Autoimmune and Oncology Indications

The compound exhibits potent activity against both carbonic anhydrase II (Ki = 4.40 nM) [1] and Janus kinase 3 (IC₅₀ = 1.40 nM) [4], two mechanistically unrelated targets with established roles in autoimmune disease and cancer. This dual pharmacology within a sub-250 Da scaffold presents a rare opportunity for fragment-based dual-target inhibitor design. Medicinal chemistry teams can exploit the 2-chloropyrimidine position for CA-II affinity optimization and the Boc-deprotected hydrazine for JAK3-directed elaboration, using the core scaffold as a privileged starting point for lead generation programs that require simultaneous modulation of both pathways.

Quote Request

Request a Quote for Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.